molecular formula C29H17ClN7Na3O11S3 B1276624 Blue FPG-A

Blue FPG-A

Cat. No.: B1276624
M. Wt: 840.1 g/mol
InChI Key: WDPGNDHCHKUGLY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Blue FPG-A trisodium (referred to as this compound) is a specialized compound listed in pharmacological and biochemical reagent contexts. It is categorized as a bioactive compound in libraries targeting neurotransmitter receptors and nucleotide-related pathways . Evidence suggests its application in cellular studies, particularly in conjunction with fluorescent probes for live-cell imaging or staining, where it is grouped with dyes like Methylene Blue and Evans Blue . While its exact molecular structure remains unspecified in the provided evidence, its trisodium form implies ionic properties, likely enhancing solubility for in vitro applications.

Properties

Molecular Formula

C29H17ClN7Na3O11S3

Molecular Weight

840.1 g/mol

IUPAC Name

trisodium;1-amino-4-[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3

InChI Key

WDPGNDHCHKUGLY-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Synthesis and Properties: No synthesis protocol or physicochemical data (e.g., logP, solubility) for this compound is provided in the evidence. By contrast, CAS 1046861-20-4 (a boronic acid derivative) includes detailed synthetic steps and computational property predictions, highlighting the variability in available data for similar compounds .

Functional Ambiguity: this compound’s dual categorization (staining reagent vs.

Comparative Gaps :

  • Unlike Methylene Blue, which has well-documented redox properties and clinical applications (e.g., methemoglobinemia treatment), this compound’s biochemical pathways remain unexplored in the provided materials .

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